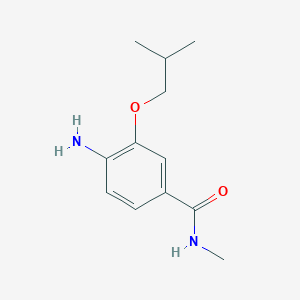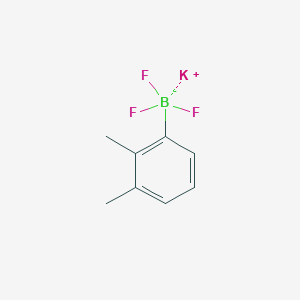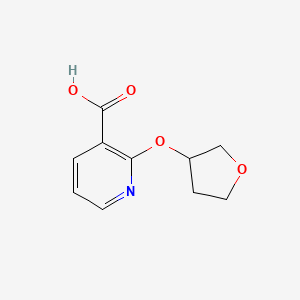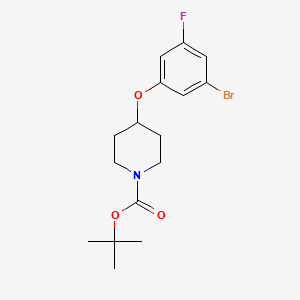
Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate
Descripción general
Descripción
“Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate” is a chemical compound with diverse applications in scientific research1. Its complex structure enables investigations into various fields, from drug discovery to material science1.
Synthesis Analysis
The synthesis of this compound involves specific precursor chemicals2. However, the exact synthesis process for “Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate” is not explicitly mentioned in the available resources.
Molecular Structure Analysis
The molecular formula of “Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate” is C16H21BrFNO33. However, the detailed molecular structure analysis is not available in the retrieved resources.
Chemical Reactions Analysis
The specific chemical reactions involving “Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate” are not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate” are not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Piperidine Derivatives : Tert-butyl-4-hydroxypiperidine-1-carboxylate is a precursor in synthesizing various biologically active compounds, including crizotinib, an important cancer medication (Kong et al., 2016).
- Role in Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, is used in synthesizing small molecule anticancer drugs (Zhang et al., 2018).
- Synthetic Pathways and Structural Analysis : The molecule has been characterized using various spectroscopic methods, confirming its structure and aiding in the development of synthetic routes for related compounds (Sanjeevarayappa et al., 2015).
Pharmaceutical Applications
- Intermediate in Drug Synthesis : It acts as a key intermediate in the synthesis of various pharmaceuticals, such as Vandetanib, used in treating cancer (Wang et al., 2015).
- Development of Potent Deoxycytidine Kinase Inhibitors : A derivative, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, is crucial in preparing potent deoxycytidine kinase inhibitors, highlighting its significance in cancer treatment (Zhang et al., 2009).
Molecular Structure and Properties
- X-ray Crystallography : The structure of related compounds has been studied through X-ray crystallography, providing insights into molecular packing and intermolecular interactions, crucial for understanding its behavior in different environments (Didierjean et al., 2004).
Biological Evaluation
- Antibacterial and Anthelmintic Activity : Some derivatives have been screened for antibacterial and anthelmintic activities, with varying degrees of effectiveness, suggesting potential for further exploration in these areas (Sanjeevarayappa et al., 2015).
Safety And Hazards
The safety data sheet for “Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate” suggests that it should only be used for research and development by, or directly under the supervision of, a technically qualified individual4. However, detailed safety and hazard information is not available in the retrieved resources.
Direcciones Futuras
“Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate” is a valuable tool for advancing scientific knowledge, with potential applications in various fields, from drug discovery to material science1. However, the specific future directions for this compound are not explicitly mentioned in the available resources.
Please note that the information provided is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field may be required.
Propiedades
IUPAC Name |
tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrFNO3/c1-16(2,3)22-15(20)19-6-4-13(5-7-19)21-14-9-11(17)8-12(18)10-14/h8-10,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYMFXUDSWLTDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1401134.png)
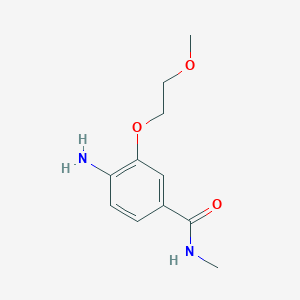
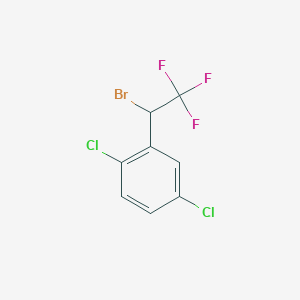
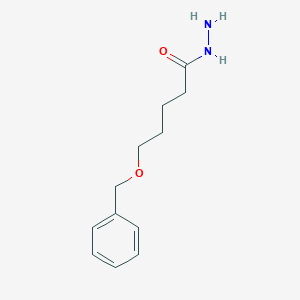
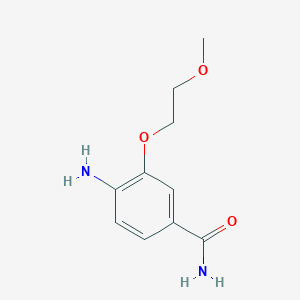
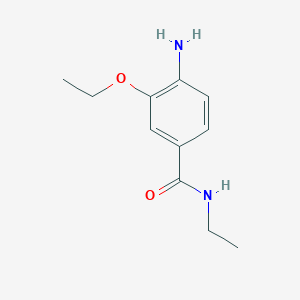
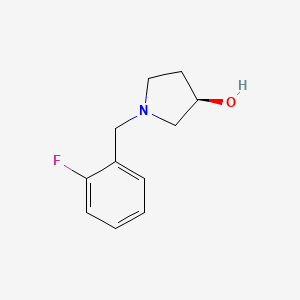
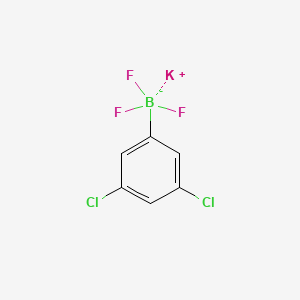
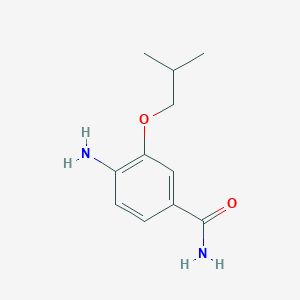
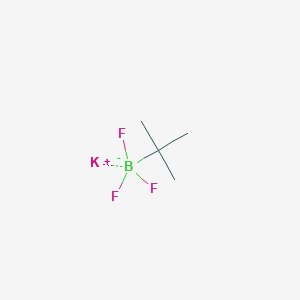
![[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1401152.png)
